

BPTU: A Selective P2Y1 Inhibitor for Cardiopulmonary and Gastrointestinal Research

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Compound of Interest

Compound Name: BPTU

Cat. No.: B1667491

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For researchers in drug development and cardiovascular and gastrointestinal physiology, the selective targeting of purinergic receptors is a critical area of investigation. **BPTU** (BMS-646786) has emerged as a potent, non-nucleotide, allosteric antagonist of the P2Y1 receptor, offering a valuable tool for dissecting the receptor's role in platelet aggregation and smooth muscle contraction. This guide provides a comparative overview of **BPTU**'s performance against other P2Y1 inhibitors, supported by experimental data and detailed protocols.

The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a key role in initiating platelet aggregation and modulating inhibitory neuromuscular responses in the gastrointestinal tract.[1] Its inhibition is a promising strategy for antithrombotic therapies with potentially reduced bleeding risks compared to broader antiplatelet agents.

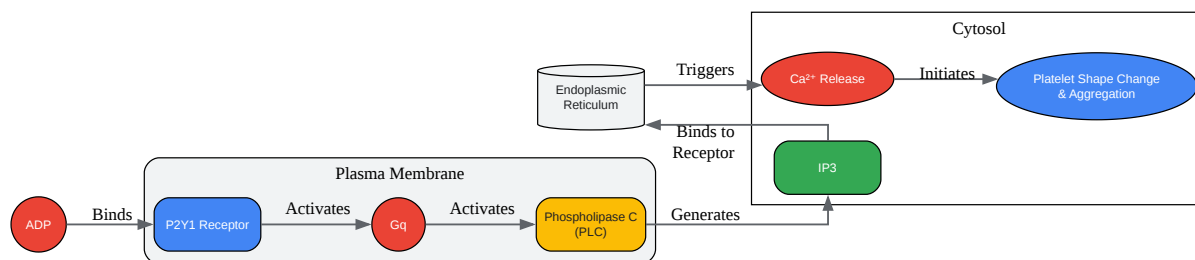
Comparative Analysis of P2Y1 Inhibitors

BPTU distinguishes itself as an allosteric antagonist, binding to a site on the receptor distinct from the endogenous ligand binding pocket.[1][2] This mode of action can offer advantages in terms of selectivity and potential for finer modulation of receptor activity. The following table summarizes the inhibitory potency of **BPTU** and other notable P2Y1 inhibitors.

Compound	Type	Target	Assay	Potency (Ki)	Potency (IC50/EC50)
BPTU	Allosteric Antagonist	Human P2Y1	Radioligand Binding	6 nM[3]	2.1 µM (hPRP Aggregation) [3], 0.06-0.3 µM (Colon Contraction)
MRS2500	Competitive Antagonist	Human P2Y1	Radioligand Binding	0.78 nM[4][5]	0.95 nM (Platelet Aggregation) [4]
PIT (2,2'-Pyridylisatogen tosylate)	Non-competitive Antagonist	Human P2Y1	Inositol Phosphate Accumulation	-	0.14 µM[6]
NF 449	Antagonist	Rat P2X1	Electrophysiology	-	0.28 nM (rP2X1)[7][8]
PPADS	Non-selective Antagonist	P2X1-5, P2Y1, P2Y2, P2Y4	Multiple	-	1-4 µM (P2X1-5), ~0.9 µM (P2Y2-like)[9]

P2Y1 Signaling Pathway

Activation of the P2Y1 receptor by ADP initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key event in both platelet shape change and aggregation, as well as in the modulation of smooth muscle tone.

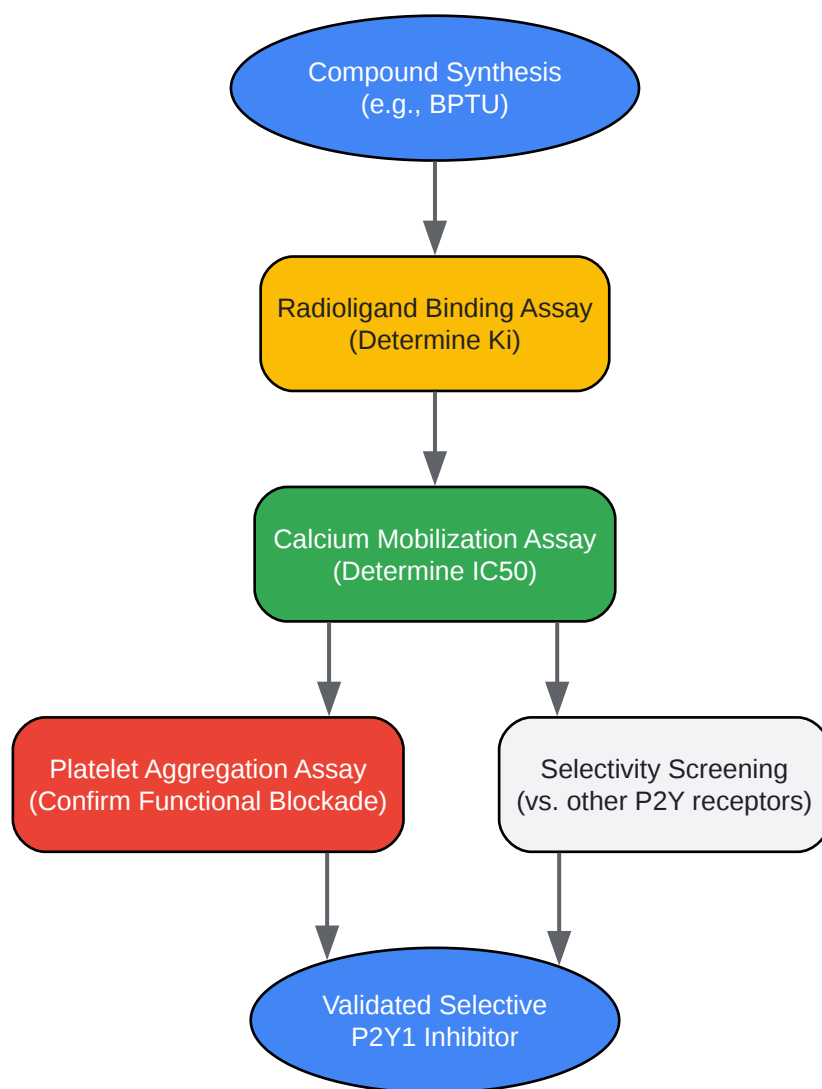


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P2Y1 Receptor Signaling Cascade

Experimental Validation Workflow

The validation of a selective P2Y1 inhibitor like **BPTU** involves a series of in vitro assays to determine its potency, selectivity, and functional effects. A typical workflow begins with binding assays to determine the affinity of the compound for the receptor, followed by functional assays to measure its ability to block receptor-mediated signaling and physiological responses.



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Workflow for Validating P2Y1 Inhibitors

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of P2Y1 inhibitors. Below are representative protocols for key validation assays.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the P2Y1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

- HEK293 cells stably expressing the human P2Y1 receptor
- Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)
- Radioligand (e.g., [3H]MRS2500)
- Test compound (e.g., **BPTU**) at various concentrations
- Scintillation cocktail and counter

Procedure:

- Prepare cell membranes from HEK293-P2Y1 cells by homogenization and centrifugation.
- In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]MRS2500 and varying concentrations of the test compound.
- Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Separate bound from free radioligand by rapid filtration through a glass fiber filter.
- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Measure the radioactivity on the filters using a scintillation counter.
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
- Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a P2Y1 agonist.

Materials:

- HEK293 cells expressing the P2Y1 receptor

- Fluo-4 AM calcium indicator dye
- P2Y1 agonist (e.g., ADP)
- Test compound (e.g., **BPTU**)
- Fluorescence plate reader with automated injection capabilities

Procedure:

- Seed HEK293-P2Y1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
- Load the cells with Fluo-4 AM dye for 30-60 minutes at 37°C.
- Wash the cells to remove excess dye.
- Add varying concentrations of the test compound to the wells and incubate for a short period.
- Measure the baseline fluorescence using the plate reader.
- Inject the P2Y1 agonist (ADP) into the wells and immediately begin recording the fluorescence intensity over time.
- The increase in fluorescence corresponds to the rise in intracellular calcium.
- Calculate the percentage of inhibition of the agonist-induced calcium response by the test compound at each concentration to determine the IC50 value.

Platelet Aggregation Assay

This assay directly measures the functional effect of a P2Y1 inhibitor on platelet aggregation, a key physiological response mediated by the receptor.

Materials:

- Freshly drawn human blood anticoagulated with citrate
- Platelet-rich plasma (PRP)

- P2Y1 agonist (e.g., ADP)
- Test compound (e.g., **BPTU**)
- Platelet aggregometer

Procedure:

- Prepare PRP by centrifuging the anticoagulated blood at a low speed.
- Adjust the platelet count in the PRP to a standardized concentration.
- Pre-incubate the PRP with either vehicle or varying concentrations of the test compound at 37°C.
- Place the PRP sample in the aggregometer and establish a baseline light transmission.
- Add the P2Y1 agonist (ADP) to induce platelet aggregation.
- Monitor the change in light transmission over time as platelets aggregate.
- The extent of aggregation is measured as the maximum change in light transmission.
- Determine the IC₅₀ of the test compound by calculating the concentration that inhibits 50% of the ADP-induced platelet aggregation.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Conclusion

BPTU represents a valuable addition to the toolkit of researchers studying P2Y1 receptor pharmacology. Its allosteric mechanism and high selectivity offer distinct advantages for investigating the receptor's role in health and disease. The comparative data and detailed protocols provided in this guide are intended to facilitate the objective evaluation and application of **BPTU** and other P2Y1 inhibitors in a research setting, ultimately contributing to the development of novel therapeutics for cardiovascular and gastrointestinal disorders.

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